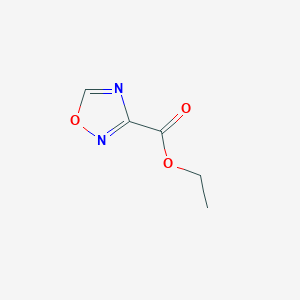

Ethyl 1,2,4-oxadiazole-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O3/c1-2-9-5(8)4-6-3-10-7-4/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQYOUPZOHBXRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20960137 | |

| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39512-59-9 | |

| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20960137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 1,2,4-oxadiazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1,2,4 Oxadiazoles

Electron Density Distribution and Reactivity Profiles

The presence of an electron-withdrawing ethyl carboxylate group at the C3 position significantly impacts the electron density of the ring system in Ethyl 1,2,4-oxadiazole-3-carboxylate. This group further depletes electron density from the heterocyclic core, enhancing the electrophilic character of the ring carbons, particularly C5. This heightened electrophilicity makes the ring more susceptible to nucleophilic attack.

Nucleophilic and Electrophilic Characteristics within the 1,2,4-Oxadiazole (B8745197) Ring

The electronic landscape of the 1,2,4-oxadiazole ring dictates its dual reactivity, possessing both nucleophilic and electrophilic centers.

Nucleophilic Character:

The primary site of nucleophilicity in the 1,2,4-oxadiazole ring is the nitrogen atom at position 4 (N4). The lone pair of electrons on this nitrogen is available for protonation or reaction with electrophiles.

Electrophilic Character:

The carbon atoms at positions 3 (C3) and 5 (C5) are the principal electrophilic sites. The electron-withdrawing effect of the adjacent heteroatoms renders these carbons electron-deficient and thus prone to attack by nucleophiles. The presence of the ethyl carboxylate group at C3 in the title compound further enhances the electrophilicity of this position, although steric hindrance can sometimes influence reactivity. The C5 position is generally considered the most electrophilic carbon in the 1,2,4-oxadiazole ring.

Substitution Reactions

The substitution patterns on the 1,2,4-oxadiazole ring are largely governed by its electronic properties. Due to the electron-deficient nature of the ring, electrophilic aromatic substitution is generally disfavored. Conversely, the ring is activated towards nucleophilic aromatic substitution, especially when a suitable leaving group is present.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated 1,2,4-oxadiazoles. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon bearing a leaving group (typically a halogen), forming a Meisenheimer-like intermediate. Subsequent elimination of the leaving group restores the aromaticity of the ring.

For derivatives of Ethyl 1,2,4-oxadiazole-3-carboxylate, a halogen atom at the C5 position is particularly susceptible to SNAr. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functionalities at this position.

Table 1: Examples of SNAr Reactions on 5-Halo-1,2,4-oxadiazole Derivatives

| Halogenated Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) |

| 5-Chloro-3-phenyl-1,2,4-oxadiazole | Allylamine | 3-Phenyl-5-(allylamino)-1,2,4-oxadiazole | Not specified | Minor product |

| 3-Chloro-5-substituted-1,2,4-oxadiazoles | Allylamine | 3-(Allylamino)-5-substituted-1,2,4-oxadiazoles | Not specified | Minor products |

Cross-Coupling Reactions of Halogenated 1,2,4-Oxadiazoles

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the C-C and C-heteroatom bond formation on the 1,2,4-oxadiazole scaffold. Halogenated derivatives, particularly those with bromine or iodine at the C3 or C5 position, serve as excellent substrates for these transformations.

Commonly employed cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Heck reactions, allowing for the introduction of aryl, alkynyl, and vinyl groups, respectively. These reactions significantly expand the chemical space accessible from halogenated 1,2,4-oxadiazole precursors.

Table 2: Examples of Cross-Coupling Reactions on Halogenated 1,2,4-Oxadiazoles

| Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product |

| 3-Iodo-5-phenyl-1,2,4-oxadiazole | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂/CuI, Et₃N | 3-(Phenylethynyl)-5-phenyl-1,2,4-oxadiazole |

| 5-Bromo-3-aryl-1,2,4-oxadiazole | Arylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 3,5-Diaryl-1,2,4-oxadiazole |

Redox Chemistry of the 1,2,4-Oxadiazole System

The redox behavior of the 1,2,4-oxadiazole ring is characterized by its susceptibility to reductive cleavage and relative stability towards oxidation.

Oxidation Pathways

The 1,2,4-oxadiazole ring is generally resistant to oxidation under mild conditions. However, strong oxidizing agents or specific reaction conditions can lead to oxidative degradation or rearrangement of the heterocyclic system. The presence of substituents can influence the outcome of oxidation reactions. For instance, oxidative cyclization of N-acyl amidines is a common method for the synthesis of 1,2,4-oxadiazoles, implying the stability of the ring once formed under these oxidative conditions. Specific oxidative pathways for Ethyl 1,2,4-oxadiazole-3-carboxylate are not well-documented in the available literature, but it is expected that the ester functionality would also be susceptible to oxidation under harsh conditions.

Reduction Pathways and Ring Opening

The 1,2,4-oxadiazole nucleus is susceptible to reductive cleavage, primarily at its weakest linkage, the O-N bond. chim.itpsu.edu This process typically leads to the opening of the heterocyclic ring, yielding open-chain amidine derivatives. The general pathway for this transformation is outlined in the table below.

| Reaction Type | General Substrate | Conditions | General Product | Key Feature |

|---|---|---|---|---|

| Reductive Ring Opening | 3,5-Disubstituted 1,2,4-Oxadiazole | Catalytic Hydrogenation (e.g., H₂, Pd/C), Dissolving Metal Reduction | Amidine and Carbonyl derivatives | Cleavage of the O(1)-N(2) bond |

For Ethyl 1,2,4-oxadiazole-3-carboxylate, catalytic hydrogenation would be the expected method to induce ring opening. The reaction would involve the cleavage of the O-N bond, followed by reduction of the C=N bonds. While specific studies detailing the reduction of Ethyl 1,2,4-oxadiazole-3-carboxylate are not extensively documented in the literature, the expected products, based on the general reactivity of the ring system, would be ethyl glyoxylate (B1226380) oxime and an amidine precursor derived from the C5 substituent (unspecified in this case). The presence of the electron-withdrawing ethyl carboxylate group at the C3 position may influence the rate and conditions required for the reduction compared to other substituted 1,2,4-oxadiazoles.

Ring Transformations and Rearrangements

The low aromaticity and inherent strain in the 1,2,4-oxadiazole ring make it prone to both thermal and photochemical rearrangements. chim.itpsu.edu These transformations often result in the formation of more stable isomeric heterocycles.

One of the most significant thermal rearrangements of the 1,2,4-oxadiazole system is the Boulton-Katritzky Rearrangement (BKR). chim.itosi.lv This reaction involves an intramolecular nucleophilic substitution where a nucleophilic center (Z) within a three-atom side-chain at the C3 position attacks the electrophilic N(2) atom of the oxadiazole ring. chim.it This attack leads to the cleavage of the weak O-N bond and the formation of a new, more stable heterocyclic system. chim.it

| Rearrangement | Required Structural Feature | Mechanism | Typical Product |

|---|---|---|---|

| Boulton-Katritzky Rearrangement (BKR) | A three-atom side-chain at C3 containing a terminal nucleophile (Z). General structure: -X-Y=Z. | Intramolecular nucleophilic attack of Z on the N(2) atom, with the ring oxygen acting as a leaving group. | A new 5-membered heterocycle (e.g., 1,2,3-triazole, 1,2,4-triazole). |

It is important to note that Ethyl 1,2,4-oxadiazole-3-carboxylate, in its ground state, does not possess the necessary side-chain structure to undergo a Boulton-Katritzky rearrangement. The ethyl carboxylate group at C3 lacks the required nucleophilic atom in the correct position for the intramolecular cyclization to occur. Therefore, this compound would first need to be chemically modified, for example, by converting the ester into a hydrazone derivative, to create a suitable substrate for this type of thermal rearrangement. chim.it

Upon exposure to ultraviolet light, 1,2,4-oxadiazoles can undergo a variety of rearrangements. psu.edunih.gov The process is generally initiated by the photo-induced cleavage of the labile O-N bond, which generates a highly reactive open-chain intermediate that can be described as having zwitterionic, bi-radical, or nitrene-like character. chim.itpsu.edu The fate of this intermediate and the final products depend heavily on the substituents on the oxadiazole ring and the reaction conditions. chim.it

The Ring Contraction-Ring Expansion (RCE) pathway has been observed in the photolysis of certain 3-amino-1,2,4-oxadiazoles. chim.itrsc.org This rearrangement leads to the formation of isomeric 1,3,4-oxadiazoles. chim.itrsc.org The mechanism is proposed to involve the initial O-N bond cleavage, followed by a series of bond reorganizations.

While this pathway is documented for amino-substituted derivatives, there is insufficient specific data in the reviewed literature to confirm that Ethyl 1,2,4-oxadiazole-3-carboxylate undergoes a similar RCE rearrangement. The electronic properties of the ethyl carboxylate group are significantly different from the amino group, which plays a key role in the established RCE mechanism. nih.gov

Another photochemical pathway is the Internal-Cyclization Isomerization (ICI), which can lead to the formation of a regioisomeric 1,2,4-oxadiazole. chim.it This process also proceeds via the reactive intermediate formed from the initial photolytic ring opening. psu.edu

| Photochemical Process | General Substrate Type | Key Intermediate | Potential Product(s) |

|---|---|---|---|

| Ring Contraction-Ring Expansion (RCE) | 3-Amino-1,2,4-oxadiazoles | Open-chain reactive intermediate | 1,3,4-Oxadiazoles |

| Internal-Cyclization Isomerization (ICI) | Substituted 1,2,4-oxadiazoles | Open-chain reactive intermediate | Regioisomeric 1,2,4-oxadiazoles |

Similar to the RCE pathway, the ICI route has been primarily studied for 1,2,4-oxadiazoles with specific substituent patterns. chim.itnih.gov The applicability of this rearrangement to Ethyl 1,2,4-oxadiazole-3-carboxylate is not explicitly detailed in available scientific reports. The general principle of photochemical O-N bond cleavage remains relevant, but the specific subsequent cyclization pathways would be influenced by the C3-ester functionality. psu.edu

Synthetic Utility and Derivatization Strategies for Ethyl 1,2,4 Oxadiazole 3 Carboxylate

Ethyl 1,2,4-Oxadiazole-3-carboxylate as a Synthetic Building Block

The chemical reactivity of ethyl 1,2,4-oxadiazole-3-carboxylate is centered around the functional handles it possesses. The ethyl ester at the C3 position is a primary site for modification, enabling the introduction of various substituents and the extension of the molecular framework. This versatility makes it a key intermediate in the generation of compound libraries for drug discovery programs.

A fundamental transformation of ethyl 1,2,4-oxadiazole-3-carboxylate is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 1,2,4-oxadiazole-3-carboxylic acid. This reaction is typically achieved under basic conditions, for instance, using an alkali metal hydroxide (B78521) like sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent such as ethanol (B145695) or methanol.

Once formed, the carboxylic acid is a crucial intermediate for a multitude of further derivatizations. The carboxylic acid moiety can be activated using standard coupling reagents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the formation of new amide or ester bonds with a broad range of amines and alcohols, respectively. nih.govnih.gov This two-step process—hydrolysis followed by coupling—is a cornerstone strategy for creating libraries of 1,2,4-oxadiazole (B8745197) derivatives for structure-activity relationship (SAR) studies. ipbcams.ac.cn

Table 1: General Reaction Conditions for Ester Hydrolysis

| Reagents | Solvent | Temperature | Typical Reaction Time |

| NaOH or LiOH | Water/Ethanol | Room Temperature to Reflux | 1-12 hours |

| KOH | Water/Methanol | Room Temperature | 2-6 hours |

| Acid (e.g., HCl) | Water/Dioxane | Reflux | 6-24 hours |

This table presents generalized conditions for ester hydrolysis and may require optimization for specific substrates.

The direct conversion of ethyl 1,2,4-oxadiazole-3-carboxylate to 1,2,4-oxadiazole-3-carboxamides is another key synthetic strategy. This can be achieved by direct aminolysis, where the ester is heated with a primary or secondary amine, sometimes in the presence of a catalyst. However, a more common and efficient approach involves the two-step sequence described previously: hydrolysis to the carboxylic acid followed by amide bond formation.

The synthesis of carboxamides from the corresponding carboxylic acid allows for the systematic introduction of diverse structural motifs. organic-chemistry.org By reacting 1,2,4-oxadiazole-3-carboxylic acid with a variety of commercially available or synthetically prepared amines, chemists can fine-tune the steric and electronic properties of the final molecule. This is particularly important in medicinal chemistry, where such modifications are crucial for optimizing target binding and pharmacokinetic properties. nih.gov

Table 2: Common Coupling Reagents for Amide Synthesis from Carboxylic Acids

| Coupling Reagent | Additive | Base | Solvent |

| EDC·HCl | HOBt or HOAt | DIPEA or Et₃N | DMF or CH₂Cl₂ |

| DCC | HOBt | DIPEA | CH₂Cl₂ |

| HATU | None | DIPEA or Et₃N | DMF |

| CDI | None | None | THF or DMF |

Abbreviations: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), HOBt (Hydroxybenzotriazole), HOAt (1-Hydroxy-7-azabenzotriazole), DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine), DCC (N,N'-Dicyclohexylcarbodiimide), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), CDI (Carbonyldiimidazole), DMF (Dimethylformamide), THF (Tetrahydrofuran).

Beyond hydrolysis and amidation, the ethyl ester group can be transformed into other functional groups, further expanding the synthetic utility of the parent molecule. For instance, the ester can be reduced to a primary alcohol, (1,2,4-oxadiazol-3-yl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This resulting alcohol can then serve as a handle for subsequent reactions, such as etherification, oxidation to an aldehyde, or conversion to a leaving group for nucleophilic substitution.

Another potential manipulation involves the reaction of the ester with organometallic reagents, such as Grignard reagents (RMgX). This would allow for the introduction of alkyl or aryl groups, leading to the formation of ketones or tertiary alcohols, thereby providing access to a different class of derivatives with varied three-dimensional structures.

Functional Group Interconversion on the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring itself, while relatively stable, can participate in rearrangement reactions, particularly under thermal or photochemical conditions. chim.itosi.lv The low aromaticity and the weak O-N bond are key characteristics that enable these transformations. researchgate.netpsu.edu

One of the most notable rearrangements is the Boulton-Katritzky Rearrangement (BKR). chim.itpsu.edu This thermal process involves an intramolecular nucleophilic substitution where a nucleophilic atom within a side chain at the C3 position attacks the N2 atom of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new, often more stable, heterocyclic system. chim.it For derivatives of ethyl 1,2,4-oxadiazole-3-carboxylate, the ester could first be converted into a suitable precursor with a nucleophilic side-chain (e.g., a hydrazone or an enamino ketone) to facilitate this rearrangement, leading to the synthesis of diverse heterocycles like 1,2,3-triazoles, 1,2,4-triazoles, or imidazoles. chim.it

Other rearrangements, such as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, can also occur, providing pathways to different heterocyclic scaffolds. osi.lvresearchgate.net These reactions highlight the potential of the 1,2,4-oxadiazole ring to act as a "latent" functionality that can be transformed into other ring systems under specific conditions.

Synthesis of Diverse 1,2,4-Oxadiazole Derivatives for Structure-Activity Relationship Studies

In the field of drug discovery, the systematic modification of a lead compound to understand how structural changes affect biological activity is known as a Structure-Activity Relationship (SAR) study. nih.govdntb.gov.ua Ethyl 1,2,4-oxadiazole-3-carboxylate is an ideal starting point for such studies due to the ease with which its ester group can be derivatized. nih.govipbcams.ac.cn

Researchers can generate a library of compounds by first preparing the 1,2,4-oxadiazole-3-carboxylic acid and then coupling it with a diverse panel of amines or alcohols to create a series of amides and esters. nih.govipbcams.ac.cn Similarly, the other substituent on the oxadiazole ring (at the C5 position) can be varied by starting the initial synthesis of the oxadiazole with different nitriles or amidoximes. This dual approach allows for a comprehensive exploration of the chemical space around the 1,2,4-oxadiazole scaffold. The resulting compounds are then screened for their biological activity, and the data is used to build an SAR model that guides the design of more potent and selective drug candidates. nih.gov

Table 3: Examples of Derivatization for SAR Studies

| Starting Material | Reagent/Reaction Type | Resulting Functional Group | Purpose of Modification |

| 1,2,4-Oxadiazole-3-carboxylic acid | Various Amines / Amide Coupling | Carboxamides | Explore H-bond donors/acceptors, introduce new substituents. |

| 1,2,4-Oxadiazole-3-carboxylic acid | Various Alcohols / Esterification | Esters | Modify lipophilicity and steric bulk. |

| Ethyl 1,2,4-oxadiazole-3-carboxylate | LiAlH₄ / Reduction | Primary Alcohol | Introduce a flexible linker or new reactive site. |

| Ethyl 1,2,4-oxadiazole-3-carboxylate | Hydrazine / Hydrazinolysis | Acid Hydrazide | Intermediate for further heterocycle synthesis. |

Incorporation into Polyheterocyclic Systems

The functional handles on ethyl 1,2,4-oxadiazole-3-carboxylate and its derivatives can be used to construct larger, polyheterocyclic systems. These complex structures are often found in biologically active natural products and potent pharmaceuticals.

One strategy involves the ring transformation reactions discussed earlier, such as the Boulton-Katritzky rearrangement, which directly converts the 1,2,4-oxadiazole into another heterocyclic ring that can be part of a fused system. chim.itrsc.org Another approach is to use the derivatized functional groups as points of attachment for building additional rings. For example, the acid hydrazide formed from the ethyl ester can be reacted with various reagents to form new heterocyclic rings like 1,3,4-oxadiazoles or pyrazoles, resulting in a molecule containing two different linked heterocycles. utar.edu.my Similarly, a derivative bearing both a bromo-aryl group and the oxadiazole moiety could undergo intramolecular cyclization via palladium-catalyzed cross-coupling to form a fused polyheterocyclic scaffold. These strategies demonstrate the value of ethyl 1,2,4-oxadiazole-3-carboxylate as a key building block for accessing complex and diverse chemical architectures.

Computational Chemistry and Theoretical Studies on 1,2,4 Oxadiazoles

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of the 1,2,4-oxadiazole (B8745197) nucleus. These studies elucidate the distribution of electrons within the molecule, which governs its reactivity and intermolecular interactions.

Key parameters calculated for 1,2,4-oxadiazole derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A large gap suggests high stability, while a small gap indicates that the molecule is more readily polarized and reactive.

Molecular Electrostatic Potential (MEP) surfaces are also computed to identify the electron-rich and electron-deficient regions of a molecule. rsc.org For the 1,2,4-oxadiazole ring, MEP calculations typically show negative potential (nucleophilic regions) around the nitrogen atoms, making them hydrogen bond acceptors, a crucial feature for biological activity. rsc.orgnih.gov The carbon atoms of the ring, particularly C3 and C5, generally exhibit electrophilic character. chim.itresearchgate.net These electronic features are pivotal in predicting how a molecule like Ethyl 1,2,4-oxadiazole-3-carboxylate will interact with biological targets.

| MEP | Molecular Electrostatic Potential | Visualizes charge distribution, predicting sites for electrophilic and nucleophilic attack. rsc.org |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For derivatives of 1,2,4-oxadiazole, MD simulations provide crucial information on the stability of ligand-protein complexes and the conformational flexibility of the molecule. tandfonline.comnih.gov

In drug design, MD simulations are often performed after a docking study to validate the binding pose of a ligand and assess the stability of its interaction with a protein target. tandfonline.commdpi.com Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed. A low and stable RMSD value for the ligand-protein complex over the simulation time suggests a stable binding mode. tandfonline.com RMSF analysis helps identify which parts of the protein or ligand are flexible or rigid upon binding.

Conformational analysis, often coupled with MD, explores the different spatial arrangements (conformations) a molecule can adopt and their corresponding energy levels. Understanding the preferred conformation of a 1,2,4-oxadiazole derivative is essential, as the three-dimensional shape of a molecule dictates its ability to fit into a biological receptor's binding site.

Ligand-Protein Interaction Profiling via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). semanticscholar.org This method is extensively used to screen virtual libraries of 1,2,4-oxadiazole derivatives and to understand their binding mechanisms at a molecular level. nih.govtandfonline.com

Docking studies have been applied to a wide range of 1,2,4-oxadiazole compounds, identifying key interactions that drive their biological activity. For instance, studies on 1,2,4-oxadiazole-based antibacterials have shown that they target penicillin-binding proteins (PBPs) and Sortase A. nih.govresearchgate.net Docking simulations reveal specific hydrogen bonds and hydrophobic interactions between the oxadiazole scaffold and amino acid residues in the active site of these enzymes. mdpi.comnih.gov Similarly, docking has been used to study these derivatives as inhibitors of targets like the epidermal growth factor receptor (EGFR), caspase-3, and various enzymes in parasites like Leishmania infantum. mdpi.comtandfonline.commdpi.com

The results from docking are typically quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). These scores, along with a detailed analysis of the intermolecular interactions, help prioritize compounds for synthesis and biological testing. mdpi.com

Table 2: Examples of Protein Targets for 1,2,4-Oxadiazole Derivatives Studied by Molecular Docking

| Protein Target | Therapeutic Area | Key Findings from Docking | Reference(s) |

|---|---|---|---|

| Penicillin-Binding Proteins (PBPs) | Antibacterial | Inhibition of bacterial cell-wall biosynthesis. | nih.govconicet.gov.ar |

| Sortase A (SrtA) | Antibacterial | Identification of critical features for SrtA inhibition. | nih.gov |

| Caspase-3 | Anticancer | Hydrogen bonding with Gly238 and Cys285 residues. | mdpi.com |

| Leishmania infantum CYP51 | Antiparasitic | Strong affinity predicted for the CYP51 enzyme. | nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 1,2,4-oxadiazoles, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA) are widely used. nih.govconicet.gov.arresearchgate.net

These analyses evaluate a series of molecules and generate contour maps that highlight the regions where steric bulk, electrostatic charge (positive or negative), and other properties are favorable or unfavorable for activity. nih.gov For example, a CoMFA study on 1,2,4-oxadiazole antibacterials successfully defined regions where steric and electrostatic properties of substituents could be modified to enhance potency against Staphylococcus aureus. nih.govconicet.gov.ar

QSAR models are validated statistically using parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). mdpi.comnih.gov A robust and predictive QSAR model can be used to estimate the activity of newly designed, unsynthesized compounds, thereby guiding the optimization of lead structures. researchgate.net

Table 3: Common Parameters in 3D-QSAR Models

| Parameter | Description | Interpretation |

|---|---|---|

| CoMFA | Comparative Molecular Field Analysis | Uses steric and electrostatic fields to correlate structure with activity. nih.gov |

| CoMSIA | Comparative Molecular Shape Indices Analysis | Adds hydrophobic, hydrogen bond donor, and acceptor fields to the analysis. nih.gov |

| q² (Cross-validated r²) | A measure of the internal predictive ability of the model. | A higher value (typically > 0.5) indicates a good predictive model. nih.gov |

| r² (Non-cross-validated r²) | A measure of the correlation between predicted and actual activity for the training set. | A high value indicates a good fit of the model to the data. nih.gov |

Prediction of Energetic Properties and Stability

The 1,2,4-oxadiazole ring is not only a pharmacophore but also a structural component in the design of energetic materials. doi.orgnih.gov Computational methods are employed to predict the performance and stability of these compounds, which is crucial for safety and efficacy.

Theoretical calculations can determine key properties such as the heat of formation, density, detonation velocity (vD), and detonation pressure (P). doi.orgresearchgate.netnih.gov By combining 1,2,4-oxadiazole and 1,2,5-oxadiazole moieties, researchers have computationally designed and later synthesized materials with detonation properties superior to those of conventional explosives like RDX. doi.orgnih.gov

Thermal stability is another critical parameter, often predicted by calculating bond dissociation energies and simulated using computational methods before being confirmed experimentally by techniques like Differential Scanning Calorimetry (DSC). doi.org These predictive studies help in the rational design of high-density energetic materials that balance high performance with acceptable thermal stability and low sensitivity. nih.gov

Table 4: Predicted Energetic Properties of a 1,2,4-Oxadiazole/1,2,5-Oxadiazole Salt (Compound 2-3)

| Property | Value | Comparison |

|---|---|---|

| Density (g cm⁻³) | 1.85 | High |

| Detonation Velocity (m s⁻¹) | 9046 | Superior to RDX |

| Detonation Pressure (GPa) | 37.4 | Superior to RDX |

| Impact Sensitivity (J) | 14 | Acceptable |

Data sourced from reference nih.gov

Investigation of Reaction Mechanisms through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involving the 1,2,4-oxadiazole ring. The heterocycle is known for its tendency to undergo various rearrangements due to its relatively low aromaticity and the weak O-N bond. psu.eduresearchgate.net

Theoretical studies, often using DFT, can map the potential energy surface of a reaction, identifying transition states, intermediates, and the activation energies required for each step. researchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

For example, computational studies have investigated photochemical isomerizations and thermal rearrangements of 1,2,4-oxadiazoles, such as the Boulton-Katritzky rearrangement. chim.itresearchgate.net These models can explain the regioselectivity of reactions and predict how different substituents on the oxadiazole ring will influence the reaction pathway and outcome, guiding the development of new synthetic methodologies. chim.it

Non Clinical Applications and Biological Target Investigations of 1,2,4 Oxadiazole Derivatives

Exploration in Medicinal Chemistry as a Bioisostere

In drug design, bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of enhancing pharmacological activity or improving pharmacokinetic and toxicological profiles. researchgate.netmdpi.com The 1,2,4-oxadiazole (B8745197) ring is widely recognized as a classical bioisostere, particularly for ester and amide functionalities. researchgate.netmdpi.comresearchgate.net

This bioisosteric equivalence is attributed to several key features of the 1,2,4-oxadiazole ring. It is resistant to hydrolysis by esterases and amidases, which can improve the metabolic stability and duration of action of a drug candidate. researchgate.netresearchgate.net Despite this stability, the ring can still participate in crucial molecular interactions, such as hydrogen bonding, which are essential for binding to biological targets. nih.gov The planar, aromatic nature of the ring also allows it to act as a linker, positioning substituents in a desired orientation for optimal interaction with a receptor or enzyme active site. researchgate.net This strategy has been successfully employed to convert existing drugs into derivatives with more favorable pharmacological and toxicological properties. researchgate.net

Enzyme Inhibitory Activity Studies (In Vitro and In Vivo, excluding human trials)

Derivatives of the 1,2,4-oxadiazole scaffold have been extensively investigated as inhibitors of various enzymes critical to disease pathogenesis.

Papain-like Protease (PLpro) Inhibition

Papain-like protease (PLpro) is an essential enzyme for the replication of coronaviruses, including SARS-CoV-2, making it a prime target for antiviral drug development. nih.govresearchgate.net Researchers have designed and synthesized series of 1,2,4-oxadiazole derivatives as potent PLpro inhibitors. nih.govfrontiersin.org Structure-activity relationship studies revealed that introducing an aryl carboxylic acid moiety to the 1,2,4-oxadiazole scaffold could enhance enzymatic inhibition. nih.gov For instance, compounds 13f and 26r demonstrated significant PLpro inhibition and antiviral activity against SARS-CoV-2 in vitro. nih.govfrontiersin.org Another study identified derivative 5 as the most potent in a series, with a 58.6% inhibition of SARS-CoV-2 PLpro at a 10 μM concentration. researchgate.net These findings highlight the potential of the 1,2,4-oxadiazole core for developing new antiviral agents targeting PLpro. nih.govresearchgate.net

| Compound | PLpro Inhibition (IC50, μM) | Antiviral Activity (EC50, μM) | Source |

|---|---|---|---|

| 13f | 1.8 | 5.4 | nih.govfrontiersin.org |

| 26r | 1.0 | 4.3 | nih.govfrontiersin.org |

Human Carbonic Anhydrase (hCA) Inhibition

Human carbonic anhydrases (hCAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Certain isoforms, particularly the membrane-bound hCA IX and hCA XII, are overexpressed in various cancers and are associated with tumor progression, making them important anticancer targets. nih.govnih.gov A number of studies have explored 1,2,4-oxadiazole-containing primary aromatic sulfonamides as potent and selective hCA inhibitors. nih.govnih.gov Research has shown that these compounds can achieve highly potent inhibition of cancer-related hCA IX and hCA XII isoforms, with some derivatives reaching subnanomolar and even picomolar inhibitory constants. nih.govnih.gov For example, one of the most active compounds, 16a , exhibited a Ki value of 89 pM against hCA IX. nih.gov The 1,2,4-oxadiazole scaffold serves to orient the sulfonamide moiety for optimal interaction within the enzyme's active site. encyclopedia.pub

| Compound Series | Target Isoform(s) | Inhibition Range (Ki) | Source |

|---|---|---|---|

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA I | 13.3–87.6 nM | lifechemicals.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA II | 5.3–384.3 nM | lifechemicals.com |

| N-((4-sulfamoylphenyl)carbamothioyl) amides | hCA VII | 1.1–13.5 nM | lifechemicals.com |

| 1,2,4-oxadiazole-arylsulfonamides | hCA IX | Subnanomolar to Picomolar | nih.govnih.gov |

Hexokinase-II Inhibition

Hexokinase-II (HK-II) is a key enzyme in the glycolytic pathway, responsible for the first rate-limiting step of glucose metabolism. nih.gov It is frequently upregulated in cancer cells, contributing to the Warburg effect, and is recognized as a component in cell survival signaling, making it an attractive therapeutic target. nih.govfrontiersin.org While various heterocyclic compounds have been investigated as HK-II inhibitors, research specifically detailing the inhibitory activity of 1,2,4-oxadiazole derivatives against HK-II is not extensively documented in the current literature. The development of potent and selective inhibitors for this enzyme remains an active area of cancer research.

Mycobacterial Enzyme Inhibition (e.g., InhA, Peptide Deformylase)

Tuberculosis, caused by Mycobacterium tuberculosis, remains a global health crisis, necessitating the discovery of new therapeutic agents. researchgate.net Key mycobacterial enzymes involved in essential biosynthetic pathways are primary targets for novel drugs. One such target is the enoyl-acyl carrier protein reductase (InhA), which is crucial for mycolic acid biosynthesis. researchgate.net A series of novel 5-oxo-1,2,4-oxadiazole derivatives were synthesized and showed significant activity against the Mycobacterium tuberculosis H37Rv strain. researchgate.net One of the most potent derivatives, compound 7l , exhibited a minimum inhibitory concentration (MIC) of 0.78 μg/mL, which was more effective than the standard drug Ethambutol. researchgate.net Molecular docking studies suggested these compounds bind effectively within the active site of the InhA enzyme. researchgate.net Another vital bacterial enzyme, Peptide deformylase (PDF), which is essential for protein maturation, has also been identified as a promising target for novel antibacterial agents.

| Compound Series | Target Organism/Enzyme | Activity (MIC, μg/mL) | Source |

|---|---|---|---|

| 5-oxo-1,2,4-oxadiazoles (e.g., 7l) | M. tuberculosis H37Rv (InhA) | 0.78 - 25 | researchgate.net |

| 1,2,4-oxadiazol-5(4H)-ones (e.g., 4i) | M. tuberculosis | Activity equal to Ethambutol |

Receptor Modulation and Agonist/Antagonist Research

Beyond enzyme inhibition, 1,2,4-oxadiazole derivatives have been developed as modulators of various cell surface and nuclear receptors.

This includes their role as positive allosteric modulators (PAMs) for metabotropic glutamate (B1630785) receptors (mGluRs). A group of 1,2,4-oxadiazole derivatives was found to display mGlu₄ receptor PAM activity with EC₅₀ values in the range of 282–656 nM. The most potent of these, compound 52 , was readily absorbed and reached significant concentrations in the brain in mouse models. These modulators were found to be selective for group III mGlu receptors. encyclopedia.pub

In the realm of nuclear receptors, derivatives built on a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core have been identified as antagonists of the farnesoid X receptor (FXR) and, unexpectedly, as agonists for the pregnane (B1235032) X receptor (PXR). Compound 1 , for example, was identified as a potent and selective FXR antagonist with an IC₅₀ of 0.58 μM. Further modifications led to the discovery of dual modulators, such as compounds 5 and 11 , which act as FXR antagonists and PXR agonists, presenting potential leads for treating inflammatory disorders.

| Compound | Target Receptor | Activity Type | Potency | Source |

|---|---|---|---|---|

| Series (e.g., 52) | mGlu₄ | Positive Allosteric Modulator (PAM) | EC50 = 282–656 nM | |

| 1 | FXR | Antagonist | IC50 = 0.58 μM | |

| 5 | FXR / PXR | Antagonist / Agonist | - | |

| 11 | FXR / PXR | Antagonist / Agonist | - |

Cortical Muscarinic Receptor Agonism

Derivatives of 1,2,4-oxadiazole have been synthesized and evaluated as potent agonists for cortical muscarinic receptors, which are targets for neurological conditions. nih.gov These compounds are designed to be metabolically stable analogues of esters and amides, capable of penetrating the central nervous system. nih.govnih.gov The efficacy and binding affinity of these ligands are significantly influenced by the structure of the cationic head group and the degree of conformational flexibility. nih.gov

In the development of arecoline-based oxadiazoles (B1248032), the replacement of arecoline's ester group with a 3-methyl-1,2,4-oxadiazole bioisostere demonstrated increased metabolic stability and higher potency, although with only marginal improvements in efficacy. nih.govmdpi.com Further research led to the development of azabicyclic ligands, where the size of the surface area presented to the receptor and conformational flexibility were found to be critical for activity. nih.gov Among these, the exo-1-azanorbornane derivative 16a was identified as one of the most potent and efficacious muscarinic agonists discovered. nih.gov In another series based on an isoquinuclidine core, the geometry between the cationic head group and the hydrogen bond acceptor was found to be crucial, with the anti configuration proving optimal for muscarinic activity. nih.gov

Table 1: Investigated 1,2,4-Oxadiazole Based Muscarinic Agonists

| Compound Series | Key Structural Feature | Finding |

|---|---|---|

| Arecoline (B194364) Derivatives | 3-methyl-1,2,4-oxadiazole | More potent than arecoline but with slightly lower efficacy. nih.gov |

| Azabicyclic Ligands | exo-1-azanorbornane | Represents an optimal arrangement, leading to high efficacy and potency. nih.gov |

| Isoquinuclidine Ligands | anti configuration | Optimal geometry for muscarinic activity. nih.gov |

Acetylcholine (B1216132) Receptor Modulation

Beyond direct agonism at muscarinic receptors, 1,2,4-oxadiazole derivatives have been investigated for their ability to modulate the broader cholinergic system, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). In the field of nematicides, the mechanism of action for certain 1,2,4-oxadiazole compounds is linked to the disruption of acetylcholine receptors in the target organisms. mdpi.com

A study on 1,2,4-oxadiazole derivatives designed based on the nematicide tioxazafen (B1208442) found that the lead compound, A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole), exhibited potent nematicidal activity primarily by affecting the acetylcholine receptor of the pine wood nematode, Bursaphelenchus xylophilus. mdpi.com Similarly, another derivative, compound f1 , was found to inhibit acetylcholinesterase in the rice white tip nematode, Aphelenchoides besseyi. nih.gov

In research targeting Alzheimer's disease, a series of 1,2,4-oxadiazole compounds were designed as selective inhibitors of butyrylcholinesterase (BuChE), an enzyme that plays a significant role in the later stages of the disease. nih.gov Several of these synthesized compounds displayed higher selectivity for BuChE over AChE. nih.gov Notably, compound 6n emerged as the most potent and selective BuChE inhibitor in the series, with an IC₅₀ value of 5.07 µM. nih.gov Computational docking studies suggested that this compound fits well within the active site of the BuChE enzyme, forming key lipophilic and hydrogen bond interactions. nih.gov

Table 2: Acetylcholine System Modulation by 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism/System | Biological Target | Finding |

|---|---|---|---|

| A1 | Bursaphelenchus xylophilus | Acetylcholine Receptor | Potent nematicidal activity linked to receptor disruption. mdpi.com |

| f1 | Aphelenchoides besseyi | Acetylcholinesterase (AChE) | Nematicidal action involves AChE inhibition. nih.gov |

| 6n | Human (in vitro) | Butyrylcholinesterase (BuChE) | Highest potency and selectivity for BuChE with an IC₅₀ of 5.07 µM. nih.gov |

Investigations of Antiviral Activities

The 1,2,4-oxadiazole scaffold has been incorporated into molecules designed to possess antiviral properties. ontosight.ai In one study, researchers modified the structure of pleconaril, an antiviral agent, to create a series of six 1,2,4-oxadiazole-phenoxy alkyl-isoxazole derivatives. researchgate.net These novel compounds were evaluated in vitro for their inhibitory effects on human rhinoviruses N32. The preliminary results indicated that all six synthesized compounds exhibited a stronger inhibitory effect on the rhinovirus than pleconaril, identifying them as promising candidates for further investigation. researchgate.net

Development of Anthelmintic and Nematicidal Agents

The 1,2,4-oxadiazole ring is a core component of several compounds developed as anthelmintic and nematicidal agents for crop protection. researchgate.netnih.gov The commercial nematicide tioxazafen (3-phenyl-5-thiophen-2-yl-1,2,4-oxadiazole) serves as a key example. mdpi.com Building on this, researchers have synthesized and evaluated numerous derivatives to discover new agents with high efficacy against plant-parasitic nematodes. mdpi.comresearchgate.net

In a study that created 48 derivatives by introducing a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring, compound A1 showed exceptional nematicidal activity against Bursaphelenchus xylophilus. mdpi.com Another research effort focused on synthesizing 1,2,4-oxadiazole-5-carboxylic acid derivatives containing amide or ester groups. nih.gov Within this series, compound f1 demonstrated excellent activity against Aphelenchoides besseyi, outperforming existing agents like tioxazafen and fosthiazate (B52061). nih.gov This compound was also found to be safe for rice seeds in subsequent pot experiments. nih.gov

Table 3: Nematicidal Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Target Nematode | LC₅₀ Value | Comparison |

|---|---|---|---|

| A1 | Bursaphelenchus xylophilus | 2.4 µg/mL | Superior to avermectin (B7782182) (335.5 µg/mL) and tioxazafen (>300 µg/mL). mdpi.com |

| f1 | Aphelenchoides besseyi | 19.0 µg/mL (at 48h) | Outperformed tioxazafen (149 µg/mL) and fosthiazate (>300 µg/mL). nih.gov |

Antimicrobial and Antifungal Evaluations

The 1,2,4-oxadiazole scaffold has been extensively explored for its antimicrobial and antifungal potential. tandfonline.comnih.gov Numerous studies have reported the synthesis of derivatives with significant activity against a range of bacterial and fungal pathogens, including those relevant to both medicine and agriculture. lifechemicals.comnih.gov

One study synthesized a series of (E)-3-(aryl)-5-styryl-1,2,4-oxadiazoles and found them to be active against the bacterium Pseudomonas aeruginosa and the fungus Candida utilis. researchgate.net Another investigation reported a 1,2,4-oxadiazole derivative, compound 43 , which exhibited potent broad-spectrum antimicrobial activity with very low minimum inhibitory concentrations (MIC) against bacteria such as Staphylococcus aureus (0.15 µg/mL) and Escherichia coli (0.05 µg/mL), as well as fungi like Candida albicans (12.5 µg/mL). nih.gov

In the context of agricultural applications, researchers designed and synthesized 1,2,4-oxadiazole derivatives as potential succinate (B1194679) dehydrogenase (SDH) inhibitors. nih.gov Two compounds from this series, 4f and 4q , showed significant in vitro antifungal activity against several plant pathogens. Compound 4f was particularly effective, with EC₅₀ values of 12.68 µg/mL against Rhizoctonia solani and 8.81 µg/mL against Colletotrichum capsica. nih.gov

Table 4: Antimicrobial and Antifungal Activity of 1,2,4-Oxadiazole Derivatives

| Compound | Target Organism | Activity Metric | Value |

|---|---|---|---|

| 43 | Staphylococcus aureus | MIC | 0.15 µg/mL nih.gov |

| 43 | Escherichia coli | MIC | 0.05 µg/mL nih.gov |

| 43 | Candida albicans | MIC | 12.5 µg/mL nih.gov |

| 4f | Rhizoctonia solani | EC₅₀ | 12.68 µg/mL nih.gov |

| 4f | Colletotrichum capsica | EC₅₀ | 8.81 µg/mL nih.gov |

| 4q | Rhizoctonia solani | EC₅₀ | 38.88 µg/mL nih.gov |

| 4q | Colletotrichum capsica | EC₅₀ | 41.67 µg/mL nih.gov |

Pre-clinical Antitumor Research and Cytotoxicity Assessments

The 1,2,4-oxadiazole moiety is a recognized pharmacophore in the design of novel anticancer agents. nih.gov Derivatives have shown promise in preclinical studies, exhibiting cytotoxicity against various human cancer cell lines. nih.gov

A series of 1,2,4-oxadiazole linked imidazopyrazine derivatives were synthesized and evaluated for anticancer activity. nih.gov Two compounds, 16a and 16b , demonstrated excellent cytotoxicity and were found to be more potent than the standard drug adriamycin against three human cancer cell lines: MCF-7 (breast), A-549 (lung), and A-375 (melanoma). nih.gov For compound 16a , the IC₅₀ values were 0.68 µM, 1.56 µM, and 0.79 µM against MCF-7, A-549, and A-375 cells, respectively. nih.gov

In another study, a novel series of hybrid molecules containing both 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole rings were designed as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov These compounds were tested against four human cancer cell lines, including prostate (PC3 & DU-145), lung (A549), and liver (HEPG2). nih.gov Mechanistic studies confirmed that the lead compound induced cell cycle arrest and apoptosis, and western blot analysis showed a significant inhibition of EGFR autophosphorylation in HEPG2 cells. nih.gov

Table 5: Cytotoxicity of 1,2,4-Oxadiazole Derivatives Against Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC₅₀ Value |

|---|---|---|---|

| 16a | MCF-7 | Breast | 0.68 µM nih.gov |

| 16a | A-549 | Lung | 1.56 µM nih.gov |

| 16a | A-375 | Melanoma | 0.79 µM nih.gov |

Applications in Agrochemical and Functional Material Development

Beyond medicinal applications, the 1,2,4-oxadiazole scaffold has proven valuable in the fields of agrochemistry and materials science. lifechemicals.comnih.gov

In agrochemical research, the 1,2,4-oxadiazole ring is a key structural component in the development of new pesticides. researchgate.netnih.gov Prominent examples include the nematicide tioxazafen and the insecticide/acaricide flufenoxadiazam. nih.gov The heterocycle is actively explored for discovering novel compounds with fungicidal, herbicidal, and insecticidal properties. mdpi.comresearchgate.net As detailed in previous sections, derivatives have shown potent nematicidal and antifungal activities against significant plant pathogens. mdpi.comnih.govnih.gov

In materials science, 1,2,4-oxadiazoles are utilized for their excellent thermal and chemical stability and high photoluminescence quantum yield. lifechemicals.comnih.gov These properties make them suitable for creating functional materials such as liquid crystals, luminescent materials, and ionic liquids. lifechemicals.com Specific applications include their use in blue phosphorescent devices and solar cells. nih.gov Furthermore, certain 1,2,4-oxadiazole-derived energetic compounds have been synthesized and characterized for their potential as melt-cast explosives or primary explosives, highlighting the versatility of this chemical scaffold. rsc.org

Future Directions and Emerging Research Avenues for Ethyl 1,2,4 Oxadiazole 3 Carboxylate

Development of Asymmetric Synthetic Methodologies

While numerous methods exist for the synthesis of 1,2,4-oxadiazoles, the development of asymmetric methodologies to introduce chirality is a significant area for future research. mdpi.comresearchgate.net The biological activity of therapeutic agents is often dependent on stereochemistry; therefore, efficient access to enantioenriched 1,2,4-oxadiazole (B8745197) derivatives is of paramount importance. For Ethyl 1,2,4-oxadiazole-3-carboxylate, future work could focus on introducing a chiral center adjacent to the oxadiazole core.

Promising research avenues include:

Use of Chiral Auxiliaries: Employing chiral amidoximes or chiral acylating agents derived from natural sources like amino acids could facilitate diastereoselective cyclization to form the oxadiazole ring, with subsequent cleavage of the auxiliary. Chiral Fmoc-protected amino acids have been successfully used to synthesize chiral 1,2,4-oxadiazole-containing amino acids, setting a precedent for this approach. acs.org

Catalytic Enantioselective Synthesis: A more sophisticated approach would be the development of novel chiral catalysts (e.g., Lewis acids or organocatalysts) that can control the stereochemistry during the ring-forming step or in a subsequent functionalization of the molecule.

Enantioselective Functionalization: Research into the enantioselective α-functionalization of the ethyl group of the carboxylate moiety, potentially through metal-catalyzed cross-coupling reactions, could yield novel chiral derivatives.

| Strategy | Description | Potential Advantages | Anticipated Challenges |

|---|---|---|---|

| Chiral Auxiliary Approach | Attachment of a removable chiral group to one of the starting materials to direct the stereochemical outcome of the reaction. | Well-established principle; predictable stereochemical control. | Requires additional steps for attachment and removal of the auxiliary; not atom-economical. |

| Chiral Catalyst Approach | Use of a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the ring formation or a subsequent reaction. | Highly atom-economical; potential for high enantiomeric excess. | Requires significant effort in catalyst design and optimization. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer of a racemic mixture of a derivative, allowing for separation. | High selectivity under mild conditions. | Limited to specific substrates; may require screening of many enzymes. |

Exploration of Novel Reactivity Patterns

The 1,2,4-oxadiazole ring possesses unique reactivity due to its relatively low aromaticity and the weak N-O bond. psu.eduresearchgate.net Future research should systematically explore the reactivity of Ethyl 1,2,4-oxadiazole-3-carboxylate, focusing on both the heterocycle and its ester functionality.

Key areas for investigation include:

Ring Transformation Reactions: The 1,2,4-oxadiazole nucleus is known to undergo thermal or photochemical rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems. researchgate.netchim.it Investigating these transformations for Ethyl 1,2,4-oxadiazole-3-carboxylate could provide pathways to novel and diverse molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr): While the ring is generally electron-deficient, strategic placement of leaving groups on the ring could enable SNAr reactions, allowing for late-stage functionalization.

Functional Group Interconversion of the Ester: The ethyl carboxylate group is a versatile handle for chemical modification. Future studies should explore its conversion into a wide array of other functional groups (e.g., carboxylic acid, amides, hydroxymethyl, or ketones via Grignard reagents) to generate libraries of new derivatives for screening.

Metal-Catalyzed Cross-Coupling: The development of methods for C-H activation or conversion of the ester to a coupling-compatible group (like a halide) would allow for the attachment of various substituents via cross-coupling reactions, significantly expanding the accessible chemical space.

| Reaction Type | Target Moiety | Potential Outcome | Research Goal |

|---|---|---|---|

| Boulton-Katritzky Rearrangement | 1,2,4-Oxadiazole Ring | Formation of other heterocycles (e.g., 1,2,4-triazoles, imidazoles). chim.it | Generate scaffold diversity from a common precursor. |

| Saponification/Amidation | Ethyl Carboxylate Group | Carboxylic acids or amides. | Introduce new functional handles and modulate physicochemical properties. |

| Reduction | Ethyl Carboxylate Group | Primary alcohol (3-hydroxymethyl-1,2,4-oxadiazole). | Create a new building block for ether or ester synthesis. |

| Photochemical Rearrangement | 1,2,4-Oxadiazole Ring | Formation of regioisomeric oxadiazoles (B1248032) or other ring systems. chim.it | Access novel isomers and scaffolds via light-induced reactions. |

Integration into Advanced Functional Materials

The 1,2,4-oxadiazole moiety is gaining attention in materials science due to its thermal stability, electron-accepting properties, and rigid structure. researchgate.netresearchgate.net Derivatives have been successfully incorporated into liquid crystals, polymers for solar cells, and luminescent materials. tandfonline.comnih.govconsensus.app Ethyl 1,2,4-oxadiazole-3-carboxylate is an ideal starting point for creating novel functional materials.

Future research directions could involve:

Polymer Synthesis: The ester group can be converted to a carboxylic acid or an alcohol, which can then be used as a monomer in condensation polymerization to create polyesters or polyamides containing the 1,2,4-oxadiazole unit in the polymer backbone. Such polymers are expected to have high thermal stability. researchgate.netacs.org

Liquid Crystals: The rigid, polar nature of the 1,2,4-oxadiazole ring is beneficial for the formation of liquid crystalline phases. lifechemicals.comnih.gov The ethyl carboxylate can be elaborated into longer alkyl chains or linked to other mesogenic (liquid crystal-forming) units to design novel materials with specific phase behaviors (e.g., nematic or smectic phases) for display technologies.

Organic Electronics: The electron-deficient character of the 1,2,4-oxadiazole ring makes it a candidate for use as an electron-acceptor unit in materials for organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). researchgate.netresearchgate.net Ethyl 1,2,4-oxadiazole-3-carboxylate could serve as a key building block for synthesizing larger conjugated systems for these applications.

Computational Design and Optimization for Specific Biological Targets

The 1,2,4-oxadiazole scaffold is prevalent in a wide range of biologically active compounds, including anti-inflammatory, anticancer, and anti-Alzheimer's agents. mdpi.comrsc.org Computational, or in silico, methods are powerful tools for accelerating the drug discovery process. Ethyl 1,2,4-oxadiazole-3-carboxylate provides an excellent starting point for the rational design of new therapeutic agents.

A prospective computational workflow could include:

Target Identification and Virtual Screening: Based on structural similarities to known ligands, the Ethyl 1,2,4-oxadiazole-3-carboxylate core can be docked into the active sites of various protein targets. A virtual library can be generated by computationally modifying the ethyl carboxylate into a diverse array of amides and esters.

Structure-Based Drug Design: For promising hits, molecular dynamics simulations can be used to predict the stability of the ligand-protein complex and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.

Lead Optimization: The computational models can guide the synthesis of new derivatives with improved potency and selectivity. For instance, if a model predicts that a larger, hydrophobic group would fit well in a specific pocket of the target protein, such a derivative can be prioritized for synthesis.

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds, helping to filter out candidates with poor drug-like properties early in the discovery process. researchgate.net

| Phase | Technique | Objective | Example Application |

|---|---|---|---|

| 1. Hit Identification | Molecular Docking | Screen a virtual library of derivatives against a protein target. | Docking a library of amides derived from Ethyl 1,2,4-oxadiazole-3-carboxylate into the active site of a kinase. frontiersin.org |

| 2. Binding Analysis | Molecular Dynamics (MD) Simulation | Assess the stability of the protein-ligand complex and calculate binding free energy. | Running a 100 ns MD simulation to confirm the binding mode of a top-ranked derivative. |

| 3. Lead Optimization | Free Energy Perturbation (FEP) | Predict the change in binding affinity resulting from small chemical modifications. | Using FEP to decide whether adding a methyl or ethyl group to a lead compound will improve potency. |

| 4. Druggability Assessment | ADMET Prediction Models | Estimate properties like oral bioavailability, metabolic stability, and potential toxicity. researchgate.net | Filtering out designed compounds predicted to have poor oral absorption or high toxicity. |

Application in Chemical Biology Tools and Probes

Chemical biology relies on custom-designed small molecules to probe and understand complex biological systems. The 1,2,4-oxadiazole ring is particularly valuable in this context because it serves as a stable bioisostere of esters and amides, which are prone to hydrolysis by cellular enzymes. nih.govmdpi.comresearchgate.net This stability makes it an ideal core for developing robust chemical probes.

Future research should focus on leveraging Ethyl 1,2,4-oxadiazole-3-carboxylate as a platform for creating such tools:

Affinity-Based Probes: The ethyl ester can be derivatized to attach an affinity tag like biotin. The resulting probe could be used in pull-down experiments to identify the cellular protein targets of a bioactive compound based on the 1,2,4-oxadiazole scaffold.

Fluorescent Probes: Coupling a fluorescent dye (fluorophore) to the molecule via the ester handle would allow for the visualization of the compound's localization within cells using fluorescence microscopy, providing insights into its mechanism of action.

Photoaffinity Labels: Incorporating a photoreactive group (e.g., a diazirine or benzophenone) would create a probe that, upon exposure to UV light, can covalently bind to its target protein. This is a powerful technique for unambiguously identifying drug targets in a complex cellular environment.

The development of such probes would not only advance our understanding of the biological roles of 1,2,4-oxadiazole-based molecules but also provide valuable tools for broader chemical biology research.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 1,2,4-oxadiazole-3-carboxylate and its derivatives?

- Methodological Answer : Synthesis typically involves cyclization of precursors like ethyl 2-cyanoacetate with hydrazine hydrate to form hydrazide intermediates, followed by reactions with aldehydes or ketones under acidic/basic conditions. For example, Ethyl 5-(1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylate is synthesized using hydrazine hydrate and isothiocyanic esters in ethanol/methanol under controlled temperatures . Key steps include:

- Step 1 : Formation of hydrazide intermediates.

- Step 2 : Cyclization with electrophilic agents (e.g., aldehydes).

- Step 3 : Purification via recrystallization or chromatography.

- Optimization : Reaction yields depend on solvent polarity, temperature (often 80–110°C), and catalyst choice (e.g., H₂SO₄) .

Q. What are the structural features influencing the reactivity of Ethyl 1,2,4-oxadiazole-3-carboxylate derivatives?

- Methodological Answer : The oxadiazole ring’s electron-deficient nature and substituent positioning (e.g., ethyl, chloromethyl, or aromatic groups) dictate reactivity. For instance:

- Electron-Withdrawing Groups (e.g., -Cl in Ethyl 5-(chloromethyl)- derivatives): Enhance nucleophilic substitution reactions .

- Bulkier Substituents (e.g., tert-butyl): Steric hindrance reduces reaction rates but improves thermal stability .

- Comparative Data :

Q. How should researchers handle safety concerns during synthesis?

- Methodological Answer : Adhere to OSHA/GHS protocols:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (Class 2A eye irritation ).

- Ventilation : Employ fume hoods to avoid inhalation of decomposition products (e.g., NOx, HBr gases) .

- Storage : Keep at 2–8°C in dry conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can contradictory data on the toxicity profile of Ethyl 1,2,4-oxadiazole-3-carboxylate derivatives be resolved?

- Methodological Answer : While some SDS reports lack specific organ toxicity data (e.g., no IARC/OSHA carcinogenicity classification ), researchers should:

- Conduct In Vitro Assays : Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity.

- In Vivo Studies : Evaluate acute toxicity in rodent models (OECD 423 guidelines) for LD₅₀ determination.

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 5-methyl derivatives show low oral toxicity (LD₅₀ > 2000 mg/kg) ).

Q. What experimental designs are optimal for evaluating antimicrobial activity?

- Methodological Answer :

- Step 1 : Prepare serial dilutions of the compound (1–100 µg/mL) in DMSO.

- Step 2 : Use agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Step 3 : Measure inhibition zones and compare to positive controls (e.g., ampicillin).

- Case Study : Ethyl 5-((tert-butoxycarbonylamino)methyl)- derivatives showed MIC values of 8–16 µg/mL against S. aureus .

Q. How do substituents affect the compound’s efficacy in enzyme inhibition?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) reveal:

- Thiadiazole Moieties : Enhance binding to cysteine proteases (e.g., Chikungunya virus nsP2 protease) via sulfur interactions .

- Hydrophobic Groups (e.g., tert-butyl): Improve binding pocket occupancy in kinases.

- Data Table :

| Derivative | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| Ethyl 5-vinyl | COX-2 | 12.3 ± 1.2 |

| Ethyl 5-phenyl | Topoisomerase II | 8.7 ± 0.9 |

Q. What strategies mitigate low yields in oxadiazole ring formation?

- Methodological Answer :

- Catalyst Screening : Use ZnCl₂ or PTSA to accelerate cyclization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity.

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h with 85% yield .

Data Contradictions and Gaps

Q. How to address missing physicochemical data (e.g., logP, solubility)?

- Methodological Answer :

- Computational Prediction : Use ChemAxon or ACD/Labs to estimate logP and pKₐ.

- Experimental Determination : Shake-flask method for logP (octanol/water) .

Q. Why do some derivatives show variable anticancer activity across studies?

- Methodological Answer : Variability arises from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.